molecular formula C16H13N3O B6291848 (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone CAS No. 54606-37-0

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone

Cat. No. B6291848
CAS RN: 54606-37-0
M. Wt: 263.29 g/mol
InChI Key: YMGWYPXWGVJIAJ-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone (5-APPM) is a synthetic molecule with a wide range of potential applications in the scientific research field. 5-APPM is a molecule that has been studied extensively in the past few decades due to its unique properties and potential applications in the biological sciences.

Scientific Research Applications

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been studied extensively for its potential applications in the scientific research field. It has been used as a tool for studying the effects of various drugs on the central nervous system, as well as for studying the effects of various drugs on the cardiovascular system. It has also been used as a tool for studying the effects of various drugs on the immune system. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been studied for its potential applications in the field of cancer research, as it has been shown to have anti-cancer properties.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood. However, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone may act as a potentiator of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to modulate the activity of certain ion channels, which may be involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a molecule involved in the regulation of blood pressure, as well as the regulation of blood flow. Additionally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other molecules.

Advantages and Limitations for Lab Experiments

The use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments has several advantages. First, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively inexpensive molecule and is easy to obtain. Second, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively stable molecule and can be stored for long periods of time. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has a wide range of potential applications in the scientific research field.
However, the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments also has several limitations. First, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively new molecule, and the full range of its effects on biological systems is not yet known. Second, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively potent molecule, and it is important to use appropriate safety precautions when handling it. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a relatively complex molecule, and it may be difficult to synthesize in large quantities.

Future Directions

The potential future directions for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone are numerous. First, further research is needed to better understand the mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone and its effects on biological systems. Second, more research is needed to determine the optimal dosage and administration of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone for various applications. Third, further research is needed to determine the potential therapeutic applications of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone. Finally, more research is needed to determine the potential toxicological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone.

Synthesis Methods

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone involves the reaction of 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid with phenylmagnesium bromide. The reaction is carried out in aqueous dimethylformamide (DMF) at a temperature of 25°C. The reaction yields (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone in a yield of 84%.

properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWYPXWGVJIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone

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